Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)-
Description
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines an acetamide group with a chlorophenoxy and a tetrahydro-dioxo-pyrimidinyl moiety, making it a subject of interest in chemical research.
Properties
CAS No. |
142648-52-0 |
|---|---|
Molecular Formula |
C13H12ClN3O4 |
Molecular Weight |
309.70 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C13H12ClN3O4/c1-7-11(12(19)17-13(20)15-7)16-10(18)6-21-9-4-2-8(14)3-5-9/h2-5H,6H2,1H3,(H,16,18)(H2,15,17,19,20) |
InChI Key |
JAEPFAUDGLVTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chlorophenyl acetate.
Amidation Reaction: The 4-chlorophenyl acetate is then reacted with an amine derivative to introduce the acetamide group.
Cyclization: The final step involves the cyclization of the intermediate with a suitable reagent to form the tetrahydro-dioxo-pyrimidinyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- **Acetamide, 2-(4-bromophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)-
- **Acetamide, 2-(4-fluorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)-
- **Acetamide, 2-(4-methylphenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)-
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, combined with the tetrahydro-dioxo-pyrimidinyl moiety, makes it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
